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Introduction and Historical Context

UNC0631 represents a significant advancement in the field of epigenetic drug discovery as a highly potent

and selective inhibitor of the histone methyltransferase G9a (also known as EHMT2 or KMT1C). G9a

catalyzes the dimethylation of lysine 9 on histone H3 (H3K9me2), an epigenetic mark associated with

transcriptional repression of various genes, including tumor suppressors [1] [2]. The development of

UNC0631 addressed a critical need in the research community for chemical probes that could effectively

inhibit G9a in cellular systems with minimal off-target effects, enabling precise investigation of G9a's

biological roles in both physiological and pathological states [1].

The discovery of UNC0631 emerged from ongoing efforts to optimize the quinazoline scaffold, initially

represented by the first-generation G9a inhibitor BIX01294 [1]. While BIX01294 demonstrated the

feasibility of targeting G9a, it suffered from poor cellular potency and insufficient separation between

functional activity and cytotoxicity [1]. Through systematic structure-based drug design and structure-

activity relationship (SAR) exploration, researchers developed UNC0631 as a chemical probe with excellent

cellular potency and favorable toxicity profiles across multiple cell lines [1] [3].

Chemical Structure and Properties
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Structural Characteristics

UNC0631 features a 2,4-diamino-6,7-dimethoxyquinazoline core structure with strategically optimized

substituents that confer both high target affinity and improved cellular permeability [1] [4]. The molecular

structure includes:

Quinazoline core: Serves as the central scaffold that occupies the substrate-binding pocket of G9a
7-Aminoalkoxy chain: Incorporates a pyrrolidin-1-ylpropoxy group that enhances lipophilicity and

cellular penetration
4-Amino substituent: Features an N-capped piperidine group that increases lipophilicity while

maintaining high in vitro potency
2-Amino modification: Contains a homopiperazine group that further optimizes physicochemical

properties [1]

The compound has a molecular formula of C₃₇H₆₁N₇O₂ and a molecular weight of 635.93 g/mol [3] [4]. Its

structural complexity and optimized physicochemical properties represent a significant evolution from

earlier G9a inhibitors in this chemical series.

Physicochemical Properties

Table 1: Physicochemical Properties of UNC0631

Property Value Description

Molecular Formula C₃₇H₆₁N₇O₂ -

Molecular Weight 635.93 g/mol -

XLogP 6.29 High lipophilicity [4]

Hydrogen Bond Donors 1 -

Hydrogen Bond Acceptors 9 -

Rotatable Bonds 12 -

Solubility in DMSO ≥16.67 mg/mL (26.21 mM) Requires ultrasonic assistance [3] [5]
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Property Value Description

Solubility in Water <0.1 mg/mL Practically insoluble [5]

Appearance Light yellow to yellow solid Powder form [3] [5]

The relatively high lipophilicity (XLogP = 6.29) of UNC0631 represents a deliberate design strategy to

improve cell membrane permeability compared to previous analogs like UNC0321, which had excellent in

vitro potency but poor cellular activity due to insufficient cellular penetration [1].

Mechanism of Action

Biochemical Mechanism

UNC0631 functions as a potent competitive inhibitor that targets the substrate-binding pocket of G9a,

disrupting its ability to transfer methyl groups from the cofactor S-adenosylmethionine (SAM) to histone

substrates [1] [4]. The primary biochemical consequence of G9a inhibition is the significant reduction of

H3K9me2 levels in chromatin, leading to altered gene expression patterns through epigenetic

reprogramming [1] [3].

Beyond its canonical function on histone substrates, G9a also methylates non-histone proteins including the

tumor suppressor p53 at lysine 373 (K373), resulting in p53 inactivation [1]. This mechanism is

particularly significant in cancer biology, as p53 dysfunction occurs in over 50% of human cancers [1].

UNC0631 effectively inhibits this non-histone methylation activity, potentially restoring p53-mediated tumor

suppressor functions [1].

Signaling Pathways Affected

The inhibition of G9a by UNC0631 impacts several critical signaling pathways:

Hippo Pathway Regulation: G9a-derived H3K9me2 silences the expression of LATS2, a kinase in

the Hippo pathway, leading to subsequent activation of oncogenic YAP signaling [6]. UNC0631-
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mediated G9a inhibition restores LATS2 expression and suppresses YAP-driven oncogenic activity [6].

p53 Tumor Suppressor Pathway: By inhibiting G9a-mediated methylation of p53, UNC0631

potentially reactivates p53-dependent transcription and apoptosis in cancer cells [1].

Metabolic Regulation: Recent evidence indicates that UNC0631 significantly upregulates

mitochondrial uncoupling protein 1 (UCP1) in brown adipocytes, enhancing thermogenesis and

energy expenditure [7]. This suggests G9a inhibition may influence metabolic pathways relevant to

obesity treatment.

The following diagram illustrates the key signaling pathways affected by UNC0631-mediated G9a

inhibition:
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> UNC0631 inhibits G9a, affecting H3K9me2, LATS2/YAP, p53, and UCP1 pathways to regulate gene

expression.

Biological Activity Profile
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In Vitro Potency

UNC0631 demonstrates exceptional potency across various biochemical and cellular assays:

Table 2: In Vitro and Cellular Activity of UNC0631

Assay Type Experimental System
IC₅₀/EC₅₀
Value

Reference

Biochemical Inhibition G9a enzyme (SAHH-coupled assay) 4 nM [1] [3]

Cellular Target
Engagement

H3K9me2 reduction in MDA-MB-231
cells

25 nM [1] [3]

Cellular Toxicity Viability of MDA-MB-231 cells (MTT
assay)

2.8 μM [3]

Therapeutic Index Ratio (Toxicity IC₅₀ / Functional IC₅₀) 112-fold [1] [3]

The >100-fold separation between functional potency (H3K9me2 reduction) and cellular toxicity represents

one of the most significant advantages of UNC0631 over earlier G9a inhibitors, providing a wide therapeutic

window for experimental applications [1] [3].

Cell Line Activity Profile

UNC0631 has been extensively profiled across diverse cell lines, demonstrating consistent potency:

Table 3: Cellular Potency of UNC0631 Across Different Cell Lines

Cell Line Cell Type IC₅₀ for H3K9me2 Reduction Toxicity EC₅₀

MDA-MB-231 Human breast cancer 25 nM 2.8 μM

MCF7 Human breast cancer 18 nM -

PC3 Human prostate cancer 26 nM 3.8 μM
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Cell Line Cell Type IC₅₀ for H3K9me2 Reduction Toxicity EC₅₀

22RV1 Human prostate cancer 24 nM -

HCT116 wt Human colon cancer 51 nM 5.8 μM

HCT116 p53-/- p53-deficient colon cancer 72 nM 6.4 μM

IMR90 Human fetal lung fibroblast 46 nM 1.8 μM

CWR22R Human prostate cancer 24 nM 2.5 μM

Data compiled from [1] [3]

The consistent nanomolar-range activity across diverse cell types indicates robust target engagement

regardless of cellular context, making UNC0631 a valuable research tool for investigating G9a biology in

various disease models [1] [3]. The slightly reduced potency in p53-deficient HCT116 cells (72 nM vs 51

nM in wild-type) suggests potential interplay between G9a inhibition and p53 status [3].

Research Applications

Cancer Research

G9a is overexpressed in various human cancers, where it promotes cell growth, invasion, and metastasis

through epigenetic silencing of tumor suppressor genes [6] [1]. UNC0631 has emerged as a valuable tool for

investigating the therapeutic potential of G9a inhibition in oncology:

Cholangiocarcinoma (CCA): Research demonstrates that G9a is upregulated in human CCA tissues,

with high expression correlating with poor patient prognosis [6]. UNC0631 significantly inhibits CCA

cell growth in vitro and in mouse models, suggesting G9a inhibition as a promising therapeutic

strategy for this aggressive malignancy [6].

Prostate Cancer: UNC0631 shows potent activity in prostate cancer models (PC3 and 22RV1 cells),

with IC₅₀ values of 26 nM and 24 nM, respectively [3].
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p53 Reactivation: By inhibiting G9a-mediated methylation and inactivation of p53, UNC0631 may

restore wild-type p53 function in cancer cells, providing a potential strategy to overcome p53

dysfunction in malignancies [1].

Metabolic Disease Research

Recent investigations have revealed an unexpected application for UNC0631 in metabolic disorders:

UCP1 Upregulation: UNC0631 treatment significantly upregulates mitochondrial uncoupling protein

1 (UCP1) in brown adipocytes, enhancing thermogenic capacity [7].

Mitochondrial Function Enhancement: Studies demonstrate that UNC0631 increases mitochondrial

DNA content, ATP synthesis, and improves overall mitochondrial function in adipocytes [7].

Obesity Therapeutic Potential: These findings position UNC0631 as a promising candidate for

treating obesity and related metabolic disorders by promoting energy expenditure [7].

Other Research Applications

HIV-1 Latency: G9a plays a role in maintaining HIV-1 latency, and UNC0631 has been utilized to

investigate potential latency reversal strategies [1].

Embryonic Development: Studies employing UNC0631 have helped elucidate G9a's critical

functions in embryonic development and cell fate determination [1].

Cocaine Addiction: Research suggests G9a involvement in cocaine addiction, with UNC0631 serving

as a tool to probe the underlying epigenetic mechanisms [1].

Experimental Protocols

Standard In Vitro Inhibition Assay
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The S-adenosyl-L-homocysteine hydrolase (SAHH)-coupled assay represents the primary biochemical

method for evaluating G9a inhibition:

Procedure:

Prepare reaction buffer containing 50 mM HEPES (pH 8.0), 50 mM NaCl, 1 mM DTT, and 0.01%
Tween-20

Add G9a enzyme (final concentration 50 nM) and histone H3 substrate (5 μM)
Pre-incubate with UNC0631 at varying concentrations (typically 0.1 nM - 10 μM)

Initiate reaction by adding SAM cofactor (final concentration 1 μM)
Monitor methyltransferase activity through SAHH-coupled fluorescence detection

Calculate IC₅₀ values using nonlinear regression analysis of inhibition curves [1]

Cellular Target Engagement Assessment

The In-Cell Western (ICW) assay provides a high-throughput method for quantifying H3K9me2 reduction

in cultured cells:

Procedure:

Seed cells in 96-well plates at appropriate density (e.g., 10,000 cells/well for MDA-MB-231)
After 24 hours, treat with UNC0631 at concentration gradient (typically 1 nM - 10 μM)

Incubate for 48 hours to allow for turnover of H3K9me2 marks
Fix cells with 4% formaldehyde for 20 minutes at room temperature

Permeabilize with 0.1% Triton X-100 in PBS for 15 minutes
Block with 5% BSA in PBS for 1 hour

Incubate with primary anti-H3K9me2 antibody (1:1000 dilution) overnight at 4°C
Apply IRDye-labeled secondary antibody (1:1500 dilution) for 1 hour at room temperature

Stain with DRAQ5 fluorescent DNA dye (1:5000) to normalize for cell number
Quantify fluorescence using an Odyssey Imaging System

Normalize H3K9me2 signal to DRAQ5 signal and calculate IC₅₀ values [1]

Cytotoxicity Assessment

MTT Viability Assay:

Seed cells in 96-well plates and treat with UNC0631 as described above
After 48 hours, add MTT reagent (0.5 mg/mL final concentration)
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Incubate for 2-4 hours at 37°C to allow formazan crystal formation

Dissolve crystals in DMSO and measure absorbance at 570 nm
Calculate EC₅₀ values for cytotoxicity using nonlinear regression [3]

The following diagram illustrates the key experimental workflows for evaluating UNC0631 activity:
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> Experimental workflows for assessing UNC0631 biochemical activity, cellular target engagement, and

cytotoxicity.

Comparison with Related Compounds

UNC0631 occupies an important position in the evolution of G9a-targeted chemical probes:

Table 4: Comparison of UNC0631 with Other G9a Inhibitors

Compound
Biochemical
IC₅₀

Cellular
IC₅₀

Key Advantages Limitations

BIX01294 ~1 μM ~2-5 μM First-in-class, proof of concept Poor cellular potency,

toxicity issues

UNC0321 0.063 nM 11 μM Highest in vitro potency Poor cellular

permeability
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Compound
Biochemical
IC₅₀

Cellular
IC₅₀

Key Advantages Limitations

UNC0638 4 nM 25-72 nM Excellent cellular potency, in

vivo utility

-

UNC0646 5 nM 15-83 nM Improved pharmacokinetics -

UNC0631 4 nM 18-72 nM Balanced profile, wide
research application

Limited in vivo utility

Data compiled from [1]

While UNC0631 demonstrates slightly reduced biochemical potency compared to UNC0321, its optimized

physicochemical properties yield dramatically improved cellular activity, making it significantly more useful

for biological investigations [1]. Subsequent inhibitors like UNC0638 and UNC0646 were developed with

further improved pharmacokinetic properties for in vivo applications [1].

Conclusion and Future Perspectives

UNC0631 represents a critical advancement in the toolkit of epigenetic chemical probes, providing

researchers with a highly potent and selective means to investigate G9a biology in cellular systems. Its well-

characterized profile, consistent activity across diverse cell types, and excellent separation between target

engagement and cytotoxicity have established it as a valuable research reagent since its discovery.

Future research directions building on UNC0631 include:

Combination Therapies: Investigating UNC0631 in combination with other epigenetic modulators or

conventional chemotherapeutic agents
Metabolic Disease Applications: Further exploration of UNC0631's effects on UCP1 expression and

mitochondrial function for obesity therapeutics
Improved Derivatives: Development of next-generation inhibitors with enhanced pharmacokinetic

properties for in vivo applications
Biomarker Identification: Using UNC0631 as a tool to identify predictive biomarkers for G9a-

targeted therapies
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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